molecular formula C11H9F3N2O2 B8336445 {1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-yl}methanol

{1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-yl}methanol

Cat. No.: B8336445
M. Wt: 258.20 g/mol
InChI Key: SPCVPZNMWIWDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-yl}methanol is a useful research compound. Its molecular formula is C11H9F3N2O2 and its molecular weight is 258.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

[1-[4-(trifluoromethoxy)phenyl]pyrazol-3-yl]methanol

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)18-10-3-1-9(2-4-10)16-6-5-8(7-17)15-16/h1-6,17H,7H2

InChI Key

SPCVPZNMWIWDQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CO)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (0.137 g, 3.61 mmol) was added to a solution of ester 66 (1.081 g, 3.60 mmol) in Et2O (20 mL) at 0° C. and the stirred mixture was warmed to room temperature for 1 h, then cooled to 0° C. and quenched with ice. The mixture was diluted with Et2O (100 mL) and saturated aqueous sodium potassium tartrate (100 mL) and then filtered through Celite. The organic layer was dried and chromatographed on silica gel, eluting with CH2Cl2:EtOAc (95:5), to give {1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-yl}methanol (67) (0.888 g, 96%) as a white solid: mp 53-54° C.; 1H NMR [(CD3)2SO] δ 8.44 (d, J=2.5 Hz, 1H), 7.92 (d, J=8.5 Hz, 2H), 7.48 (d, J=8.5 Hz, 2H), 6.50 (d, J=2.5 Hz, 1H), 5.15 (t, J=5.8 Hz, 1H), 4.51 (d, J=5.8 Hz, 2H). APCI MS m/z 259 [M+H]+.
Quantity
0.137 g
Type
reactant
Reaction Step One
Name
ester
Quantity
1.081 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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